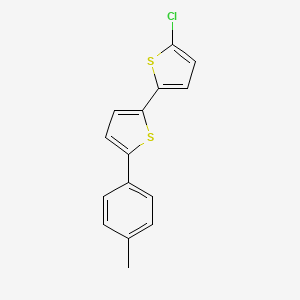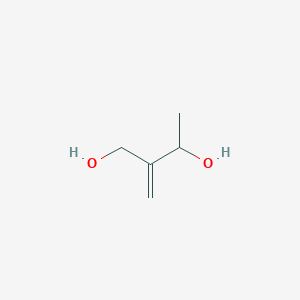![molecular formula C19H30N2 B14329467 3-[Decyl(phenyl)amino]propanenitrile CAS No. 105685-44-7](/img/structure/B14329467.png)
3-[Decyl(phenyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Decyl(phenyl)amino]propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a decyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Decyl(phenyl)amino]propanenitrile typically involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. One common method is the reaction of 3-bromopropanenitrile with decylphenylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:
C3H6BrCN+C16H25NH2→C19H30N2+KBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The nitrile group in this compound can undergo oxidation to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[Decyl(phenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Decyl(phenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylamino group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the decyl and phenylamino substitutions.
3-(Dimethylamino)propanenitrile: Contains a dimethylamino group instead of the decyl(phenyl)amino group.
Uniqueness: 3-[Decyl(phenyl)amino]propanenitrile is unique due to the presence of both a long alkyl chain (decyl group) and an aromatic amine (phenylamino group). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
105685-44-7 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3-(N-decylanilino)propanenitrile |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-12-17-21(18-13-16-20)19-14-10-9-11-15-19/h9-11,14-15H,2-8,12-13,17-18H2,1H3 |
InChI Key |
CDSJMODHRSPVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


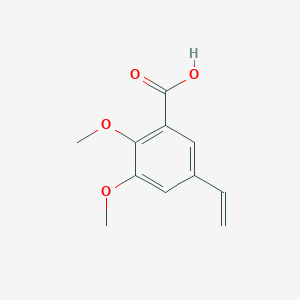
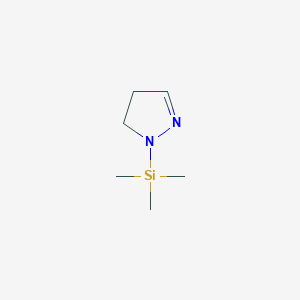
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
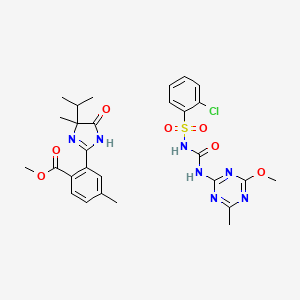
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
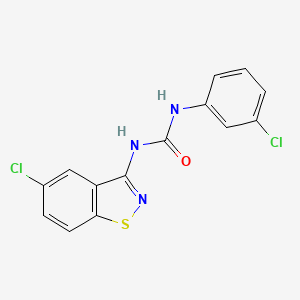
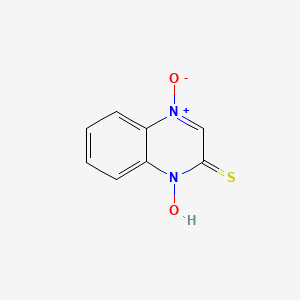

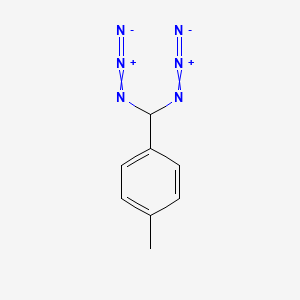
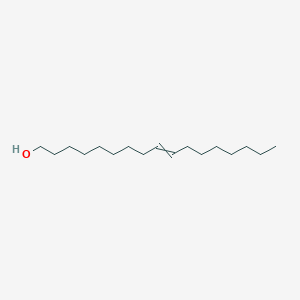

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
